4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo(C)chromen-6-one
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Overview
Description
4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one typically involves several steps, starting from readily available precursors. The synthetic route may include:
Formation of the Chromen Ring: This step involves the cyclization of a suitable precursor to form the chromen ring structure.
Introduction of the Methyl and Butenyl Groups: The methyl and butenyl groups are introduced through alkylation reactions. Common reagents for these steps include methyl iodide and 3-methyl-2-butenyl bromide.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Such as quercetin and kaempferol, which share similar structural features.
Chalcones: Compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, which have related biological activities.
Uniqueness
4-Methyl-3-((3-methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one is unique due to its specific substitution pattern and the presence of both methyl and butenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCREJZRKBSEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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